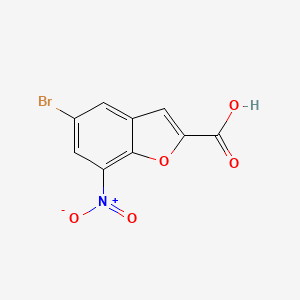

5-Bromo-7-nitro-1-benzofuran-2-carboxylicacid

Description

5-Bromo-7-nitro-1-benzofuran-2-carboxylic acid is a substituted benzofuran derivative characterized by a bromo group at position 5, a nitro group at position 7, and a carboxylic acid moiety at position 2. Benzofuran scaffolds are widely studied for their bioactivity, and the introduction of electron-withdrawing groups (e.g., nitro) and halogens (e.g., bromo) can modulate reactivity, solubility, and binding affinity .

Synthesis routes for such derivatives often involve halogenation and nitration of pre-functionalized benzofuran precursors, as demonstrated in methods for analogous compounds .

Properties

Molecular Formula |

C9H4BrNO5 |

|---|---|

Molecular Weight |

286.04 g/mol |

IUPAC Name |

5-bromo-7-nitro-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C9H4BrNO5/c10-5-1-4-2-7(9(12)13)16-8(4)6(3-5)11(14)15/h1-3H,(H,12,13) |

InChI Key |

MCDXSWCYMHBYDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(OC2=C(C=C1Br)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-nitro-1-benzofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 1-benzofuran-2-carboxylic acid followed by nitration. The reaction conditions often require the use of bromine or a brominating agent and nitric acid under controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-nitro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can further modify the functional groups on the benzofuran ring.

Reduction: Reduction of the nitro group to an amino group can lead to the formation of different derivatives.

Substitution: Halogen substitution reactions can introduce other functional groups at the bromine position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like tin(II) chloride or iron powder in acidic conditions are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-bromo-7-amino-1-benzofuran-2-carboxylic acid, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

5-Bromo-7-nitro-1-benzofuran-2-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-7-nitro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine substituent can enhance the compound’s ability to bind to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a comparative analysis of 5-bromo-7-nitro-1-benzofuran-2-carboxylic acid and structurally related benzofuran derivatives.

Research Findings and Functional Differences

Pharmacological Potential

- 5-Bromo-7-nitro Derivative: The nitro group may confer antimicrobial or anti-inflammatory activity, as seen in nitro-containing heterocycles.

- Methyl-Substituted Analog : The 5-bromo-7-methyl variant (C₁₀H₇BrO₃) shows increased lipophilicity (LogP ~3.6), suggesting better membrane permeability for CNS applications .

Crystallographic Utility

- The unsubstituted 5-bromo-1-benzofuran-2-carboxylic acid (C₉H₅BrO₃) is frequently used in crystallography due to its well-defined diffraction patterns, aiding in small-molecule structure determination via programs like SHELXL .

Biological Activity

5-Bromo-7-nitro-1-benzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with bromine and nitro substituents, which are critical for its biological activity. The presence of these groups enhances its reactivity and interaction with biological molecules, leading to various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C10H6BrN2O4 |

| Molecular Weight | 284.07 g/mol |

| Key Functional Groups | Bromine, Nitro, Carboxylic Acid |

The biological activity of 5-bromo-7-nitro-1-benzofuran-2-carboxylic acid primarily involves its ability to interfere with cellular processes such as DNA replication and protein synthesis. This interference can lead to:

- Cell Death in Cancer Cells : By disrupting essential cellular functions, the compound can induce apoptosis in cancerous cells.

- Inhibition of Microbial Growth : The compound has shown potential as an antimicrobial agent, affecting the viability of various pathogens.

Biological Activity

Recent studies have highlighted the compound's potential in several areas:

Anticancer Activity

Research indicates that 5-bromo-7-nitro-1-benzofuran-2-carboxylic acid exhibits significant cytotoxic effects against various cancer cell lines. For example:

- IC50 Values : Studies reported IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and other cancer cell lines, indicating potent anticancer properties.

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary findings suggest that it can inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

A study demonstrated that 5-bromo-7-nitro-1-benzofuran-2-carboxylic acid induced apoptosis in MCF-7 cells through increased caspase activity, suggesting a mechanism involving programmed cell death . -

Mechanistic Insights :

Another investigation revealed that treatment with the compound led to a significant decline in H3K23 acetylation levels in ZR-75-1 cells, indicating its role in epigenetic regulation during cancer therapy . -

Antimicrobial Efficacy :

In vitro tests showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antibiotics .

Q & A

Q. What synthetic strategies are recommended for preparing 5-Bromo-7-nitro-1-benzofuran-2-carboxylic acid?

A two-step approach is commonly employed:

- Step 1 : Synthesize the bromo-substituted benzofuran scaffold. For example, 5-Bromo-1-benzofuran-2-carboxylic acid (CAS 10242-11-2) can be synthesized via cyclization of brominated precursors or hydrolysis of ester derivatives (e.g., ethyl esters) .

- Step 2 : Introduce the nitro group at the 7-position using nitration agents (e.g., HNO₃/H₂SO₄). Regioselectivity must be controlled by optimizing reaction temperature and monitoring directing effects of existing substituents . Key Considerations : Use anhydrous conditions for nitration and purify intermediates via recrystallization (e.g., ethanol/water mixtures) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Methods :

- HPLC : Assess purity (>97% as per industry standards) using reverse-phase C18 columns with UV detection at 254 nm .

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns. The nitro group’s deshielding effect will distinguish C-7 protons .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺: ~286.94 g/mol) .

- Reference Data : Cross-check with PubChem or spectral databases for analogous bromo-nitro benzofurans .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Discrepancies often arise from:

- Impurities : Trace solvents or byproducts may obscure signals. Repurify via column chromatography (silica gel, ethyl acetate/hexane gradients) .

- Tautomerism/Conformers : Nitro group resonance or rotational barriers may cause splitting. Use variable-temperature NMR or 2D techniques (COSY, HMBC) to clarify connectivity .

- Isomerism : Confirm regioselectivity of nitration using NOE experiments or X-ray crystallography (if crystalline) .

Q. What factors influence the regioselectivity of nitration in 5-Bromo-1-benzofuran derivatives?

- Electronic Effects : The electron-withdrawing bromo group at C-5 deactivates the ring, directing nitration to the less hindered C-7 position.

- Steric Effects : Steric bulk at C-2 (carboxylic acid) further favors C-7 nitration.

- Reaction Optimization : Lower temperatures (0–5°C) and controlled stoichiometry reduce di-nitration byproducts .

Q. How does the nitro group impact the compound’s stability and storage requirements?

- Stability : The nitro group increases susceptibility to photodegradation and thermal decomposition. Store in amber vials at 0–4°C to prolong shelf life .

- Reactivity : The nitro group enhances electrophilicity, making the compound prone to nucleophilic substitution (e.g., with amines or thiols in biological assays) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Modifications : Synthesize derivatives (e.g., ester prodrugs, amides) to assess the role of the carboxylic acid group .

- Biological Assays : Test inhibitory activity against enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR-based binding assays. Compare with analogs lacking the nitro group .

- Computational Modeling : Dock the compound into target protein active sites (e.g., COX-2) to predict binding modes and optimize substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.